Cefuroxime axetil is a prodrug of Cefuroxime, a second-generation cephalosporin antibiotic. [] Cefuroxime axetil is of interest in scientific research due to its broad-spectrum antibacterial activity against both gram-positive and gram-negative organisms. [] It serves as a valuable tool in various research applications, including investigations into bacterial resistance, drug delivery mechanisms, and the development of new antimicrobial strategies.
Cefuroxime axetil is derived from cefuroxime, which itself is synthesized from cephalosporanic acid. The compound was first introduced in the 1980s and has since become a staple in antibiotic therapy due to its stability against beta-lactamase enzymes produced by certain bacteria.
Cefuroxime axetil belongs to the class of second-generation cephalosporins. This classification indicates its effectiveness against a wider range of pathogens compared to first-generation cephalosporins, while retaining some activity against gram-positive bacteria.
The synthesis of cefuroxime axetil involves several steps that transform precursors into the final product.
This multi-step process ensures high purity and minimizes impurities, achieving a final product purity greater than 99% .
Cefuroxime axetil has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity.
Cefuroxime axetil undergoes various chemical reactions that are pivotal for its function as an antibiotic.
Cefuroxime axetil's mechanism of action primarily involves inhibiting bacterial cell wall synthesis.
The physical and chemical properties of cefuroxime axetil are crucial for its formulation and therapeutic efficacy.
Cefuroxime axetil has significant applications in both clinical settings and pharmaceutical formulations.
Cefuroxime axetil emerged from strategic research at Glaxo (now GlaxoSmithKline) to overcome the oral bioavailability limitations of parent compound cefuroxime. Patented in 1976 as an ester prodrug derivative, it represented a breakthrough in cephalosporin delivery [1] [9]. The compound received FDA approval on December 28, 1987, under the brand name Ceftin® [1] [6]. This approval marked the first commercially successful oral prodrug approach within the cephalosporin class, enabling systemic delivery after gastrointestinal absorption [10]. Globally, it gained traction as Zinnat® (Europe) and Ceftum® (India), establishing a new standard for outpatient antibiotic therapy [1] [4].
Table 1: Key Milestones in Cefuroxime Axetil Development
Year | Event | Significance |
---|---|---|
1971 | Cefuroxime discovery | Base compound synthesis |
1976 | Prodrug ester patent (US) | Protection of 1-acetoxyethyl esterification strategy |
1987 | FDA approval (Dec 28) | First oral second-gen cephalosporin in US market |
1990s | Global brand expansion | Launch as Zinnat® (EU), Ceftum® (India) |
2017+ | Generics introduction | Pharmacor® (Australia), others globally |
The development pathway included solving critical formulation challenges. Researchers discovered that the amorphous form provided significantly higher bioavailability (~52% with food) compared to crystalline polymorphs (~37%) [9]. This led to patented stabilization methods for the amorphous phase in commercial products [9].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8